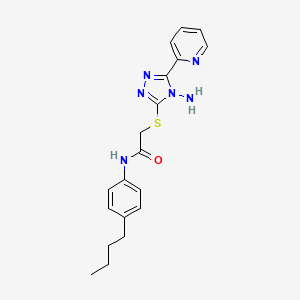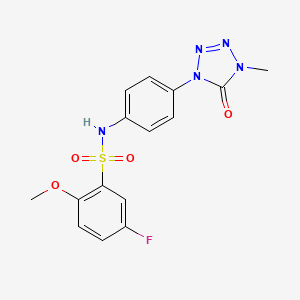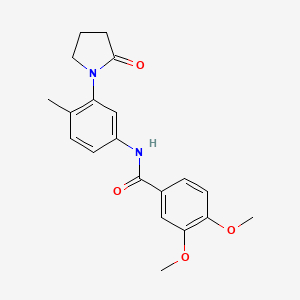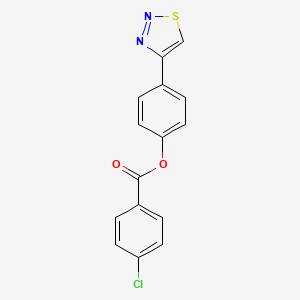
2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. These include a 1,2,4-triazole ring, a pyridine ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of these heterocyclic rings could have a significant impact on the compound’s chemical properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The amino group (-NH2), for instance, is a common site of reactivity in many chemical reactions. The thioether group (-S-) and the acetamide group (-CONH2) could also participate in various chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of polar functional groups like the acetamide group could make this compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on factors like its molecular weight and the nature of the intermolecular forces present.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
Research has been focused on the synthesis and structural elucidation of compounds containing the 1,2,4-triazole ring system due to its wide range of pharmaceutical activities. A study by MahyavanshiJyotindra et al. (2011) demonstrated the synthesis of derivatives of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide, showcasing their potential in vitro antibacterial, antifungal, and anti-tuberculosis activity. This research highlights the chemical versatility and potential therapeutic applications of compounds related to the query compound, emphasizing their synthesis and potential as antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial and Antitumor Activity
The exploration of new chemical entities incorporating the 1,2,4-triazole moiety has led to compounds exhibiting significant antimicrobial and antitumor activities. For instance, Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety, demonstrating their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This work underscores the potential of such compounds in developing new insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Safety And Hazards
Without specific data, it’s hard to provide accurate information about the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure.
Zukünftige Richtungen
Given the interesting structural features of this compound, it could be a promising candidate for further study. Research could be conducted to synthesize the compound and study its physical and chemical properties, reactivity, and potential biological activities.
Please note that this is a general analysis based on the compound’s structure and the properties of similar compounds. For a more accurate and detailed analysis, specific experimental data would be needed.
Eigenschaften
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-2-3-6-14-8-10-15(11-9-14)22-17(26)13-27-19-24-23-18(25(19)20)16-7-4-5-12-21-16/h4-5,7-12H,2-3,6,13,20H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXLCMNWWAKVEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B2354185.png)

![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2354190.png)

![methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2354194.png)
![ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2354195.png)
![(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2354198.png)
![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)
![2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2354200.png)

![Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2354205.png)
